molecular formula C9H10Cl3N B1376576 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1423024-30-9

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1376576
CAS No.: 1423024-30-9
M. Wt: 238.5 g/mol
InChI Key: AOQLVYHSDZZFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is an organic compound with the molecular formula C9H10Cl3N. It is a derivative of tetrahydroquinoline, characterized by the presence of chlorine atoms at the 6th and 8th positions of the quinoline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is utilized in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQLVYHSDZZFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)Cl)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 3
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 4
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 5
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 6
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.